![molecular formula C22H28N4O3S B2966618 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 922556-94-3](/img/structure/B2966618.png)
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research on compounds with morpholine and thiophenyl substituents often explores neurokinin-1 (NK-1) receptor antagonism. These compounds have been evaluated for their potential in treating emesis and depression due to their ability to modulate neurotransmitter pathways involved in these conditions. For example, a study on a water-soluble NK-1 receptor antagonist highlighted its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Orexin Receptor Antagonism
Compounds targeting orexin receptors, which are involved in regulating wakefulness and arousal, have been explored for their therapeutic potential in sleep disorders and related conditions. A study on the blockade of orexin-1 receptors attenuating orexin-2 receptor antagonism-induced sleep promotion indicates the nuanced role of orexin receptors in sleep-wake modulation (Dugovic et al., 2009).
HIV-1 Replication Inhibition
The design and synthesis of novel compounds for inhibiting HIV-1 replication is a significant research area. Indole derivatives, for instance, have been identified as potent inhibitors of HIV-1 replication, suggesting the potential of structurally related compounds in antiviral research (Che et al., 2015).
Copper-Catalyzed Coupling Reactions
The application of oxalamide derivatives in facilitating copper-catalyzed coupling reactions has been documented. These compounds can serve as effective catalysts in the synthesis of various organic molecules, demonstrating their utility in organic synthesis and drug development processes (De et al., 2017).
Antifungal Agents
The search for new antifungal agents has led to the exploration of morpholine derivatives. These compounds exhibit promising in vitro and in vivo antifungal activity against a range of fungal species, highlighting their potential in developing new antifungal therapies (Bardiot et al., 2015).
properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-25-7-6-17-13-16(4-5-19(17)25)20(26-8-10-29-11-9-26)15-24-22(28)21(27)23-14-18-3-2-12-30-18/h2-5,12-13,20H,6-11,14-15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDQERDWLGBNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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